1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with chlorophenyl groups, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Future Directions
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with 3,4-dichlorobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-(3,4-dichlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea: Used in the synthesis of various pharmaceuticals.
3,4-dichlorophenyl isocyanate: An intermediate in the production of agrochemicals. These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique aspects of this compound.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-2-4-11(5-3-10)21-15(8-14(20-21)16(22)23)9-1-6-12(18)13(19)7-9/h1-8H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBCRHYFZAJASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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